Cas no 392318-05-7 (ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate)

ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
- ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Acetic acid, 2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester
- AKOS007983574
- F0417-2052
- ETHYL 2-{[5-(4-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE
- 392318-05-7
- SR-01000006084
- ethyl 2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- Z28712693
- SR-01000006084-1
- Oprea1_190766
-
- Inchi: 1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19)
- InChI Key: NKSPZUDAOIAOFI-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CSC1=NN=C(NC(=O)C2=CC=C(C)C=C2)S1
Computed Properties
- Exact Mass: 337.05548370g/mol
- Monoisotopic Mass: 337.05548370g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135Ų
- XLogP3: 3
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- pka: 7.84±0.50(Predicted)
ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-2052-3mg |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0417-2052-15mg |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0417-2052-30mg |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0417-2052-10μmol |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0417-2052-4mg |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0417-2052-25mg |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0417-2052-40mg |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0417-2052-2mg |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0417-2052-75mg |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0417-2052-5mg |
ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-05-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 |
ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Related Literature
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
Additional information on ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
Recent Advances in the Study of Ethyl 2-{5-(4-Methylbenzamido)-1,3,4-Thiadiazol-2-Ylsulfanyl}Acetate (CAS: 392318-05-7)
The compound ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS: 392318-05-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action. The compound belongs to the 1,3,4-thiadiazole class, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Recent studies have explored the synthesis and optimization of ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate, with a focus on improving its yield and purity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. Additionally, computational chemistry approaches, including molecular docking and density functional theory (DFT) calculations, have been utilized to predict its binding affinity and interactions with biological targets.
In vitro and in vivo studies have demonstrated the compound's promising biological activities. For instance, it has shown potent inhibitory effects against specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary cytotoxicity assays have indicated selective activity against certain cancer cell lines, warranting further investigation into its anticancer mechanisms. The compound's ability to modulate key signaling pathways, such as NF-κB and MAPK, has also been highlighted in recent publications.
Despite these promising findings, challenges remain in the development of ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Future research directions may include structural modifications to enhance its pharmacokinetic properties and the exploration of its synergistic effects with existing drugs.
In conclusion, ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate represents a promising candidate for various therapeutic applications. Continued research efforts are essential to fully elucidate its mechanisms of action and optimize its pharmacological profile. This brief underscores the importance of interdisciplinary collaboration in advancing the development of novel bioactive compounds in the chemical biology and medicinal chemistry fields.
392318-05-7 (ethyl 2-{5-(4-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate) Related Products
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)



